2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
説明
特性
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O2S/c1-9-5-12(22-26-9)20-13(25)7-27-16-14-15(18-8-19-16)24(23-21-14)11-4-2-3-10(17)6-11/h2-6,8H,7H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOZMIUUROYFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitLysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation and its overexpression has been associated with the progression of certain human malignant tumors.
Mode of Action
It’s known that lsd1 inhibitors can lead to the inhibition of cancer proliferation and migration. Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity.
生物活性
The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazolopyrimidine core linked to a chlorophenyl group and a thioacetamide moiety. Its molecular formula is , with a molecular weight of approximately 485.0 g/mol. The presence of the triazole ring contributes to its biological activity by facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. The triazolopyrimidine core is known for binding to active sites of enzymes involved in cancer cell proliferation and survival pathways. Additionally, the chlorophenyl and isoxazole groups may enhance binding affinity and specificity, providing a multi-targeted approach against cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound through various in vitro assays. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast Cancer) | 0.67 | |
| SW1116 (Colon Cancer) | 0.80 | |
| BGC823 (Gastric Cancer) | 0.87 |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, outperforming standard chemotherapeutic agents in some cases.
Mechanistic Studies
Molecular docking studies have shown that 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has a strong binding affinity for targets such as epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth. The binding energy values suggest favorable interactions that could lead to effective inhibition of these targets.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Zhang et al. Study : This study synthesized various derivatives of triazolopyrimidines and screened them for anticancer activity using TRAP PCR-ELISA assays. The compound demonstrated significant inhibition against multiple cancer cell lines with an IC50 lower than established controls like staurosporine .
- Molecular Docking Analysis : A study focused on the molecular interactions of similar compounds revealed that modifications in the triazolopyrimidine structure significantly affect binding affinities to cancer-related enzymes, suggesting that structural optimization could enhance therapeutic efficacy .
科学的研究の応用
Recent studies have demonstrated the compound's anticancer properties through in vitro assays across multiple cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast Cancer) | 0.67 | |
| SW1116 (Colon Cancer) | 0.80 | |
| BGC823 (Gastric Cancer) | 0.87 |
These results indicate that the compound exhibits potent cytotoxic effects across various cancer types, often outperforming standard chemotherapeutic agents.
Mechanistic Studies
Molecular docking studies reveal that this compound has a strong binding affinity for key targets such as the epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth. The favorable binding energy values suggest effective inhibition of these targets, which may lead to enhanced therapeutic outcomes .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Zhang et al. Study : This research synthesized various derivatives of triazolopyrimidines and screened them for anticancer activity using TRAP PCR-ELISA assays. The compound showed significant inhibition against multiple cancer cell lines with an IC50 lower than established controls like staurosporine.
- Molecular Docking Analysis : A study focused on the interactions of similar compounds revealed that modifications in the triazolopyrimidine structure significantly affect binding affinities to cancer-related enzymes, suggesting that structural optimization could enhance therapeutic efficacy .
化学反応の分析
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic substitution under oxidative or basic conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, acetic acid, 60°C | Sulfoxide derivative (S=O) | 85% | |
| Oxidation to sulfone | mCPBA, CH₂Cl₂, 0°C to RT | Sulfone derivative (O=S=O) | 78% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | S-alkylated triazolopyrimidine | 62% |
-
Mechanistic Insight : Sulfur’s lone pairs facilitate nucleophilic attack, with oxidation states dictated by reagent strength.
Functionalization of the Acetamide Moiety
The acetamide group participates in hydrolysis and condensation:
-
Key Observation : Hydrolysis rates depend on steric hindrance from the isoxazole ring.
Cycloaddition and Heterocycle Formation
The triazole and pyrimidine rings enable cycloaddition reactions:
Catalytic Modifications
The compound participates in metal-catalyzed cross-coupling:
| Reaction | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 73% | |
| Ullmann coupling | CuI, L-proline, DMSO | Aryl ethers | 68% |
-
Optimization : Pd-based catalysts enhance coupling efficiency at the chlorophenyl group.
Acid/Base-Mediated Rearrangements
Protonation or deprotonation induces structural rearrangements:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed ring opening | H₂SO₄, MeOH, 60°C | Pyrimidine-thiol intermediate | 82% | |
| Base-induced tautomerism | DBU, THF, RT | Enolized triazolopyrimidine | N/A |
Photochemical Reactions
UV irradiation induces dimerization and bond cleavage:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [2+2] Photodimerization | UV (254 nm), acetone | Cyclobutane-linked dimer | 55% | |
| C-S bond cleavage | UV (365 nm), TiO₂ catalyst | Desulfurized pyrimidine | 48% |
Bioconjugation and Pharmacological Derivatives
The isoxazole moiety enables targeted bioconjugation:
| Reaction | Reagents | Application | Reference |
|---|---|---|---|
| Click chemistry | Azide-PEG, CuBr | Drug-delivery conjugates | |
| Enzyme inhibition assays | USP28 enzyme, IC₅₀ = 110 μM | Anticancer activity screening |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?
- Methodology : The synthesis involves multi-step reactions starting with a triazolopyrimidine core. Key steps include:
- Functionalization : Introducing the thioether group via nucleophilic substitution using thiourea or sodium hydrosulfide under inert conditions .
- Acetamide coupling : Reacting the thiol intermediate with chloroacetyl chloride, followed by amidation with 5-methylisoxazol-3-amine in DMF or dichloromethane .
- Purification : Chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity .
- Critical Parameters : Temperature control (60–80°C for substitution), anhydrous conditions for amidation, and pH adjustment during workup to prevent decomposition .
Q. How is the molecular structure of this compound validated?
- Analytical Techniques :
- X-ray crystallography for absolute configuration confirmation (if crystals are obtainable) .
- NMR spectroscopy : H and C NMR to verify substituent connectivity (e.g., thioether linkage at C7 of triazolopyrimidine) .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., [M+H] ion matching CHClNOS) .
Q. What assays are used to evaluate its biological activity?
- Primary Screening :
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods .
- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Key Metrics : IC values for enzyme inhibition and selectivity ratios against off-target proteins .
Q. How is solubility optimized for in vivo studies?
- Strategies :
- Co-solvent systems : Use of DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .
- Prodrug design : Esterification of the acetamide group to enhance lipophilicity .
Advanced Research Questions
Q. How can reaction yields be systematically optimized using Design of Experiments (DoE)?
- DoE Framework :
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and molar ratios of reactants .
- Response surface methodology (RSM) to identify optimal conditions (e.g., 75°C, 1:1.2 molar ratio in DMF) .
Q. How to resolve contradictions in biological activity data across studies?
- Root Causes :
- Assay variability : Differences in cell line passage numbers or enzyme batch purity .
- Solvent artifacts : Residual DMSO (>0.1%) altering target engagement .
- Resolution :
- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Standardize protocols (e.g., CLIA-certified enzyme sources) .
Q. What computational methods predict binding modes with biological targets?
- Approaches :
- Molecular docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
- Example : The triazolopyrimidine core forms π-π stacking with Phe-822 in EGFR, while the 3-chlorophenyl group occupies a hydrophobic subpocket .
Q. What challenges arise in scaling up synthesis for preclinical trials?
- Key Issues :
- Exothermic reactions : Risk of thermal runaway during thioether formation; requires jacketed reactors with cooling loops .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethyl acetate/heptane) .
- Process Metrics :
- Purity >98% (HPLC), residual solvents <500 ppm (GC) .
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